molecular formula C14H23ClN2S B4400684 1-methyl-4-{2-[(4-methylphenyl)thio]ethyl}piperazine hydrochloride

1-methyl-4-{2-[(4-methylphenyl)thio]ethyl}piperazine hydrochloride

Cat. No. B4400684
M. Wt: 286.9 g/mol
InChI Key: CVEUPDMSWJLHQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-4-{2-[(4-methylphenyl)thio]ethyl}piperazine hydrochloride, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.

Mechanism of Action

The mechanism of action of 1-methyl-4-{2-[(4-methylphenyl)thio]ethyl}piperazine hydrochloride involves its conversion to the neurotoxin MPP+ by the enzyme monoamine oxidase-B in the brain. MPP+ is then taken up by dopaminergic neurons, where it accumulates and leads to oxidative stress and cell death.
Biochemical and Physiological Effects:
In addition to its effects on dopaminergic neurons, this compound has been shown to have a variety of other biochemical and physiological effects. These include effects on the immune system, the cardiovascular system, and the gastrointestinal system, among others.

Advantages and Limitations for Lab Experiments

One advantage of using 1-methyl-4-{2-[(4-methylphenyl)thio]ethyl}piperazine hydrochloride in lab experiments is its ability to selectively damage dopaminergic neurons, making it a valuable tool for studying the pathophysiology of Parkinson's disease. However, this compound also has limitations, including its potential toxicity and the fact that it does not fully replicate the complex etiology of Parkinson's disease.

Future Directions

There are many potential future directions for research involving 1-methyl-4-{2-[(4-methylphenyl)thio]ethyl}piperazine hydrochloride. These include the development of new treatments for Parkinson's disease based on the mechanisms of action of this compound, the use of this compound as a tool for studying other neurodegenerative diseases, and the exploration of the broader biochemical and physiological effects of this compound. Additionally, new methods of synthesis and purification of this compound may allow for more precise control over its effects and greater insight into its mechanisms of action.

Scientific Research Applications

1-methyl-4-{2-[(4-methylphenyl)thio]ethyl}piperazine hydrochloride has been used extensively in scientific research for its ability to selectively damage dopaminergic neurons in the brain, leading to symptoms similar to those seen in Parkinson's disease. This has led to the use of this compound as a model for studying the pathophysiology of Parkinson's disease and for testing potential treatments for the disease.

properties

IUPAC Name

1-methyl-4-[2-(4-methylphenyl)sulfanylethyl]piperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2S.ClH/c1-13-3-5-14(6-4-13)17-12-11-16-9-7-15(2)8-10-16;/h3-6H,7-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVEUPDMSWJLHQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCN2CCN(CC2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199521
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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